molecular formula C21H16BrN5O3 B11512273 7-(4-bromophenyl)-8-(4-hydroxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

7-(4-bromophenyl)-8-(4-hydroxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B11512273
M. Wt: 466.3 g/mol
InChI Key: AJWXFHKLJUEOLO-UHFFFAOYSA-N
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Description

7-(4-BROMOPHENYL)-8-(4-HYDROXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound that features a unique structure combining bromophenyl and hydroxyphenyl groups with an imidazo[1,2-g]purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-BROMOPHENYL)-8-(4-HYDROXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-g]purine core, followed by the introduction of bromophenyl and hydroxyphenyl groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

7-(4-BROMOPHENYL)-8-(4-HYDROXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The bromophenyl group can be reduced to phenyl groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group yields quinones, while reduction of the bromophenyl group results in phenyl derivatives.

Scientific Research Applications

7-(4-BROMOPHENYL)-8-(4-HYDROXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in studies of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 7-(4-BROMOPHENYL)-8-(4-HYDROXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and hydroxyphenyl groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The imidazo[1,2-g]purine core provides structural stability and enhances the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-BROMOPHENYL)-8-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE
  • 7-(4-CHLOROPHENYL)-8-(4-HYDROXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE

Uniqueness

The unique combination of bromophenyl and hydroxyphenyl groups in 7-(4-BROMOPHENYL)-8-(4-HYDROXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE distinguishes it from similar compounds. This specific arrangement enhances its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and therapeutic applications.

Properties

Molecular Formula

C21H16BrN5O3

Molecular Weight

466.3 g/mol

IUPAC Name

7-(4-bromophenyl)-6-(4-hydroxyphenyl)-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C21H16BrN5O3/c1-24-18-17(19(29)25(2)21(24)30)26-11-16(12-3-5-13(22)6-4-12)27(20(26)23-18)14-7-9-15(28)10-8-14/h3-11,28H,1-2H3

InChI Key

AJWXFHKLJUEOLO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)C4=CC=C(C=C4)O)C5=CC=C(C=C5)Br

Origin of Product

United States

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